4-(2-Cyano-2-nitroethenyl)benzonitrile
Description
4-(2-Cyano-2-nitroethenyl)benzonitrile is a benzonitrile derivative featuring a nitro (-NO₂) and cyano (-CN) group conjugated through an ethenyl (-CH=CH-) backbone.
The nitro group’s electron-withdrawing nature and the cyano group’s conjugation effects likely contribute to unique electronic properties, such as enhanced dipole moments and polarizability, making it a candidate for materials science applications.
Properties
CAS No. |
917839-31-7 |
|---|---|
Molecular Formula |
C10H5N3O2 |
Molecular Weight |
199.17 g/mol |
IUPAC Name |
4-(2-cyano-2-nitroethenyl)benzonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-6-9-3-1-8(2-4-9)5-10(7-12)13(14)15/h1-5H |
InChI Key |
VVYDMEYVVOFXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyano-2-nitroethenyl)benzonitrile typically involves the reaction of 4-formylbenzonitrile with nitromethane in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by the addition of a cyano group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyano-2-nitroethenyl)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as solvent, room temperature to 50°C.
Substitution: Sodium methoxide, methanol as solvent, room temperature.
Oxidation: Potassium permanganate, acetone as solvent, room temperature.
Major Products Formed
Reduction: 4-(2-Amino-2-nitroethenyl)benzonitrile
Substitution: Various cyano-substituted derivatives
Oxidation: Oxidized nitro derivatives
Scientific Research Applications
4-(2-Cyano-2-nitroethenyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Cyano-2-nitroethenyl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyano group can participate in nucleophilic addition reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
- 4-(2-Cyanoethyl)benzonitrile (CAS 18176-72-2): Substitutes the nitro group with a cyanoethyl chain, reducing electron-withdrawing effects and altering solubility .
- 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) : Features a triazolyl group and chlorophenyl substituent, demonstrating potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) .
- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile : Contains an oxazole-ethynyl group, exhibiting a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹ for NLO applications .
Nonlinear Optical Properties
- βHRS Values: The compound (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (βHRS = 25 × 10⁻³⁰ cm⁴·statvolt⁻¹) and 4-DMDBA (βHRS ≈ 50 × 10⁻³⁰ cm⁴·statvolt⁻¹) demonstrate that electron-withdrawing groups enhance NLO responses. 4-(2-Cyano-2-nitroethenyl)benzonitrile’s conjugated nitro-cyano system is hypothesized to exceed these values due to synergistic electron withdrawal .
Data Tables
Table 1: Comparative Analysis of Key Compounds
Table 2: Physical Properties of Crystalline Analogs
Research Findings and Hypotheses
- Cytotoxicity: The nitro group in this compound may enhance pro-apoptotic effects compared to triazolyl analogs, though metabolic toxicity risks require further study .
- Optical Properties : The compound’s dual electron-withdrawing groups likely result in higher βHRS values than bromophenyl or oxazole derivatives, positioning it as a superior NLO material .
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